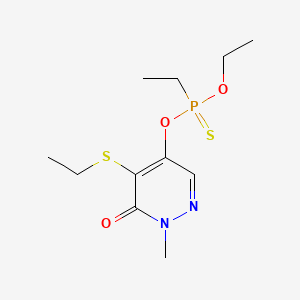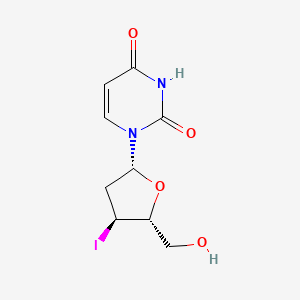
Uridine, 2',3'-dideoxy-3'-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’,3’-dideoxy-3’-iodo-: is a modified nucleoside analog derived from uridine. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar and the presence of an iodine atom at the 3’ position. These structural modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of uridine, 2’,3’-dideoxy-3’-iodo- typically involves the selective removal of hydroxyl groups from uridine followed by the introduction of an iodine atom. One common method includes:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents such as triphenylphosphine and diethyl azodicarboxylate.
Industrial Production Methods: Industrial production of uridine, 2’,3’-dideoxy-3’-iodo- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Uridine, 2’,3’-dideoxy-3’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2’,3’-dideoxy-3’-azido-uridine or 2’,3’-dideoxy-3’-thiouridine can be formed.
Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the compound, which may have different biological activities.
Aplicaciones Científicas De Investigación
Uridine, 2’,3’-dideoxy-3’-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and as a reagent in organic synthesis.
Biology: Employed in studies of nucleic acid metabolism and as a probe for investigating DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of therapeutic agents targeting viral infections and cancer cells.
Industry: Utilized in the production of diagnostic reagents and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of uridine, 2’,3’-dideoxy-3’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The presence of the iodine atom and the absence of hydroxyl groups disrupt the formation of phosphodiester bonds, leading to the termination of nucleic acid chains. This property is particularly useful in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or the proliferation of cancer cells.
Comparación Con Compuestos Similares
2’,3’-Dideoxyuridine: Lacks the iodine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5’ position instead of the 3’ position.
2’,3’-Dideoxy-5-ethyluridine: Similar structure but with an ethyl group at the 5’ position.
Uniqueness: Uridine, 2’,3’-dideoxy-3’-iodo- is unique due to the specific placement of the iodine atom at the 3’ position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nucleoside analogs and enhances its utility in various research applications.
Propiedades
Número CAS |
13040-01-2 |
|---|---|
Fórmula molecular |
C9H11IN2O4 |
Peso molecular |
338.10 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
Clave InChI |
HPCFWQGGUBDFHS-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)I |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
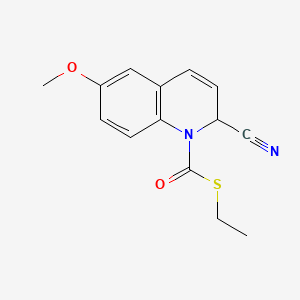

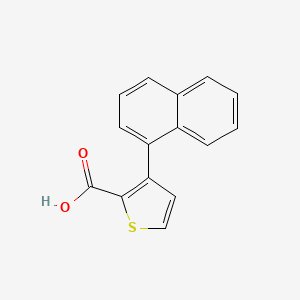
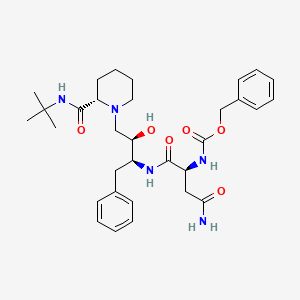
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
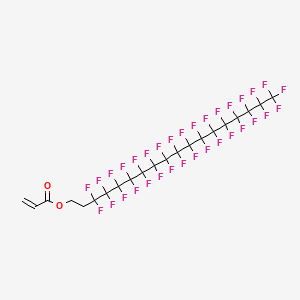

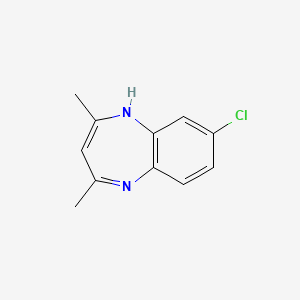

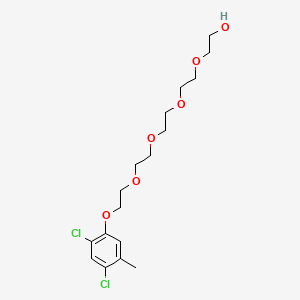
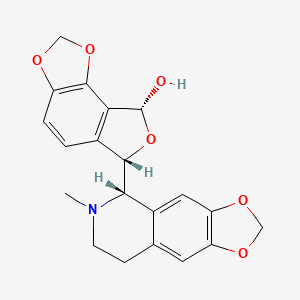
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
